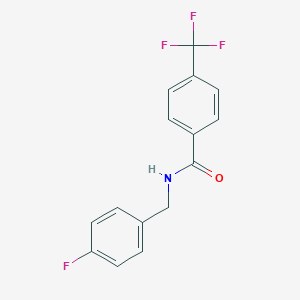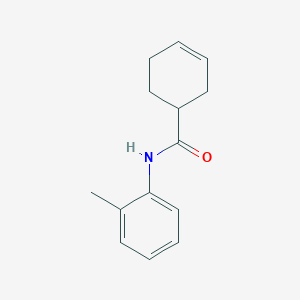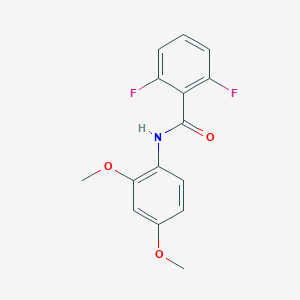
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide, also known as DAS-181, is a novel antiviral drug that has shown promising results in scientific research. It is a small molecule inhibitor that targets the sialic acid receptors on the surface of human cells, which are used by many viruses to enter and infect the host.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide involves the cleavage of sialic acid receptors on the surface of human cells, which prevents the attachment and entry of viruses that use these receptors as their primary attachment factor. N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide is a prodrug that is activated by a bacterial enzyme called sialidase, which cleaves the sialic acid moiety from N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide and generates the active form of the drug. This mechanism is unique compared to other antiviral drugs that target viral proteins or enzymes.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has been shown to have minimal toxicity and side effects in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 3 hours in rats. N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide does not accumulate in the body and is eliminated primarily through renal excretion. In addition, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide does not affect the normal functions of sialic acid receptors, which are essential for many physiological processes, such as cell adhesion, migration, and signaling.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has several advantages for lab experiments, such as its broad-spectrum activity, low toxicity, and unique mechanism of action. It can be used in various assays, such as plaque reduction assay, virus yield reduction assay, and neuraminidase inhibition assay, to evaluate its antiviral potency and efficacy. However, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has some limitations, such as its dependence on the bacterial sialidase for activation, which may affect its activity in different cell types and species. Moreover, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide may interact with other sialic acid-binding proteins and affect their functions, which need to be further investigated.
未来方向
There are several future directions for the development and application of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide. First, clinical trials are needed to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide in humans, especially for the treatment and prevention of influenza and other respiratory viral infections. Second, the optimization of the synthesis method and formulation of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide may improve its pharmacokinetic properties and bioavailability. Third, the identification of new bacterial sialidases or the engineering of existing ones may expand the range of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide activation and enhance its potency and selectivity. Fourth, the combination of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide with other antiviral drugs or immunomodulators may provide synergistic effects and improve the outcome of viral infections. Fifth, the investigation of the long-term effects of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide on the immune system and host-pathogen interactions may provide insights into its potential applications in chronic viral infections and autoimmune diseases.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide, or N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide, is a promising antiviral drug that targets the sialic acid receptors on the surface of human cells and inhibits viral attachment and entry. N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has shown potent and broad-spectrum activity against various respiratory viruses, with minimal toxicity and side effects. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide have been discussed in this paper. N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide represents a novel and innovative approach to antiviral therapy, and further research is needed to fully explore its potential.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide involves several steps, including the reaction of 2,4-dimethoxyaniline with 2,6-difluorobenzenesulfonyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide are confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has been extensively studied for its antiviral activity against a wide range of viruses, including influenza, parainfluenza, respiratory syncytial virus, and human metapneumovirus. In preclinical studies, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has shown potent inhibition of viral replication and spread, both in vitro and in vivo. Moreover, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has demonstrated broad-spectrum activity against different strains and subtypes of influenza virus, including those that are resistant to current antiviral drugs.
属性
产品名称 |
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide |
|---|---|
分子式 |
C14H13F2NO4S |
分子量 |
329.32 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-9-6-7-12(13(8-9)21-2)17-22(18,19)14-10(15)4-3-5-11(14)16/h3-8,17H,1-2H3 |
InChI 键 |
XNJIUCOBGBLBBU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B263522.png)




![N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)
![2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B263538.png)
![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)

